molecular formula C7H3ClF3N3O B6258480 4-azido-2-chloro-1-(trifluoromethoxy)benzene CAS No. 1234502-33-0

4-azido-2-chloro-1-(trifluoromethoxy)benzene

Cat. No.: B6258480
CAS No.: 1234502-33-0
M. Wt: 237.6
InChI Key:
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Description

4-azido-2-chloro-1-(trifluoromethoxy)benzene is an organic compound characterized by the presence of an azido group, a chloro substituent, and a trifluoromethoxy group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-azido-2-chloro-1-(trifluoromethoxy)benzene typically involves the introduction of the azido group to a pre-functionalized benzene ring. One common method is the nucleophilic substitution reaction where a suitable precursor, such as 4-chloro-2-nitro-1-(trifluoromethoxy)benzene, is treated with sodium azide under appropriate conditions to replace the nitro group with an azido group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure efficient mixing and reaction control, as well as the implementation of safety measures to handle the potentially hazardous azido group.

Chemical Reactions Analysis

Types of Reactions

4-azido-2-chloro-1-(trifluoromethoxy)benzene can undergo various types of chemical reactions, including:

    Substitution Reactions: The azido group can participate in substitution reactions, where it can be replaced by other nucleophiles.

    Reduction Reactions: The azido group can be reduced to an amine group using reducing agents such as lithium aluminum hydride.

    Cycloaddition Reactions: The azido group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium azide in a polar aprotic solvent like dimethylformamide.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Cycloaddition: Copper(I) catalysts in the presence of alkynes.

Major Products

    Substitution: Formation of various substituted benzene derivatives.

    Reduction: Formation of 4-amino-2-chloro-1-(trifluoromethoxy)benzene.

    Cycloaddition: Formation of triazole derivatives.

Scientific Research Applications

4-azido-2-chloro-1-(trifluoromethoxy)benzene has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Employed in bioorthogonal chemistry for labeling and tracking biomolecules.

    Medicine: Potential use in the development of pharmaceuticals due to its ability to form bioactive compounds.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-azido-2-chloro-1-(trifluoromethoxy)benzene depends on the specific reaction it undergoes. For example, in cycloaddition reactions, the azido group acts as a 1,3-dipole, reacting with dipolarophiles to form triazoles. The molecular targets and pathways involved vary based on the context of its application, such as targeting specific biomolecules in bioorthogonal chemistry.

Comparison with Similar Compounds

Similar Compounds

  • 4-azido-2-chloro-1-methoxybenzene
  • 4-azido-2-chloro-1-fluorobenzene
  • 4-azido-2-chloro-1-(trifluoromethyl)benzene

Uniqueness

4-azido-2-chloro-1-(trifluoromethoxy)benzene is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties compared to other similar compounds. This makes it particularly useful in applications requiring specific reactivity and stability profiles.

Properties

CAS No.

1234502-33-0

Molecular Formula

C7H3ClF3N3O

Molecular Weight

237.6

Purity

95

Origin of Product

United States

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